

natural background levels of octachlorodibenzo-p-dioxin

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Compound of Interest

Compound Name: **Octachlorodibenzo-P-dioxin**

Cat. No.: **B131699**

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An In-depth Technical Guide to the Natural Background Levels of **Octachlorodibenzo-p-dioxin**

Introduction

Octachlorodibenzo-p-dioxin (OCDD) is a fully chlorinated organic compound and a member of the polychlorinated dibenzo-p-dioxin (PCDD) family. PCDDs, often referred to simply as "dioxins," are a group of 75 related compounds that are persistent environmental pollutants. OCDD is ubiquitous in the environment and is typically found at low background levels in air, water, soil, and sediment.^[1] It is often the most abundant PCDD congener detected in environmental samples.^{[1][2][3]} While not intentionally produced, OCDD is an unintentional byproduct of various natural and anthropogenic processes.^[4] This guide provides a detailed overview of the natural background levels of OCDD, its sources, environmental fate, and the methodologies used for its detection and quantification.

Sources of Octachlorodibenzo-p-dioxin

The presence of OCDD in the environment is attributable to both natural and human-related activities.

2.1 Natural Sources

- **Geological Formations:** A significant natural source of OCDD has been identified in mineral deposits, specifically ball clays, which are sedimentary clays several million years old.^[5]

Concentrations in some US ball clays have been found to average 408 ng/g, amounts far exceeding those typically found in contaminated industrial sites.[\[5\]](#) This discovery points to a substantial pre-industrial, natural origin for OCDD.

- Natural Combustion: Incomplete combustion of organic material during events like forest fires and volcanic eruptions can release OCDD and other dioxins into the atmosphere.[\[4\]](#)[\[6\]](#)

2.2 Anthropogenic Sources

- Combustion and Incineration: The primary environmental source of dioxins today is combustion.[\[6\]](#) This includes the incineration of municipal, medical, and hazardous waste; the burning of fossil fuels (coal, oil) and wood; and uncontrolled burning, such as landfill and backyard fires.[\[1\]](#)[\[4\]](#)[\[6\]](#) OCDD is one of the dominant PCDD congeners found in smoke emissions.[\[7\]](#)
- Industrial Processes: OCDD is formed as an unintended byproduct in various industrial activities, including the manufacturing of certain chemicals and the bleaching of wood pulp for paper production.[\[6\]](#)[\[8\]](#)
- Chemical Impurities: Historically, OCDD was a significant contaminant in the production of pentachlorophenol (PCP), a widely used wood preservative and pesticide.[\[1\]](#)[\[8\]](#) The use and disposal of PCP-treated products have led to environmental contamination.

Environmental Fate and Transport

OCDD is a highly persistent compound in the environment. Its chemical and physical properties dictate its movement and distribution.

- Persistence: OCDD is resistant to degradation. In soil, its estimated half-life can be around 14 years.[\[9\]](#)
- Low Water Solubility: It has very low solubility in water, meaning it does not readily dissolve.
- Lipophilicity: OCDD is highly lipophilic (fat-soluble), causing it to bioaccumulate in the fatty tissues of organisms.

- Sorption to Particles: Due to its properties, OCDD strongly binds to soil, sediment, and airborne particulate matter.[\[4\]](#)[\[10\]](#) This limits its mobility in soil, with over 90% typically found in the top 10 centimeters of topsoil.[\[10\]](#)
- Atmospheric Transport: When released into the air, OCDD is primarily associated with small particles and can be transported over long distances.[\[4\]](#) Its atmospheric lifetime is estimated to be around 10 days, during which it can be removed via dry or wet deposition.[\[6\]](#)
- Photolysis: OCDD can be slowly broken down by sunlight (photolysis) in a process called photodechlorination. This process can sometimes lead to the formation of other, more toxic, dioxin congeners from the less toxic OCDD.[\[7\]](#)[\[10\]](#)

Natural Background Concentrations of OCDD

OCDD is found globally in various environmental compartments. The following tables summarize typical background concentration ranges reported in scientific literature. It is important to note that levels can vary significantly based on proximity to historical or current sources.

Table 1: OCDD Concentrations in Air and Water

Media	Concentration Range	Notes	Source(s)
Air (Remote Oceanic)	OCDD is the most abundant PCDD/F congener.	Levels are generally very low, often near the limit of detection.	[2]
Drinking Water (Canada)	Not Detected - 0.046 ng/L (46 pg/L)	Based on a monitoring study of 800 samples.	[8]
Tap Water (Sweden)	< 0.004 ng/kg (< 4 pg/L)		[8]

Table 2: OCDD Concentrations in Soil and Sediment

Media	Concentration Range	Notes	Source(s)
Rural Soil (Bavaria)	< 1 pg TEQ/g (in 90% of samples)	TEQ values include all dioxins; OCDD is a major contributor to mass but not toxicity.	[10]
Industrial Soil (Germany)	Generally > 100 pg TEQ/g	Higher levels are found near industrial pollution sources.	[10]
Soil near Incinerators	> 200 pg TEQ/g	Levels are elevated around emission sources.	[10]
Ball Clay (US)	Average of 408 ng/g (408,000 pg/g)	Demonstrates a significant natural geological source.	[5]
Sediment Cores	OCDD is the dominant congener.	Historical records in sediment show levels increasing from ~1935, peaking ~1970, and then declining.	[3]

Table 3: OCDD Concentrations in Biota (Human Tissue)

Media	Concentration Range (Median)	Notes	Source(s)
Human Milk	195 parts per trillion (pg/g)	[8]	
Human Adipose Tissue (Controls)	396 pg/g lipid	From a breast cancer case-control study.	[11]
Human Adipose Tissue (Cases)	598 pg/g lipid	From a breast cancer case-control study.	[11]

Experimental Protocols for OCDD Analysis

The accurate determination of OCDD at trace levels requires sophisticated and highly sensitive analytical methods. The gold standard is isotope dilution high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS), as outlined in methods like EPA Method 1613.[\[8\]](#)

5.1 Sampling

- Air: High-volume air samplers are used to draw a known volume of air through a filter (to capture particles) and a sorbent trap (to capture vapors).
- Water: Large-volume water samples (liters) are collected in clean glass containers.
- Soil/Sediment: Grab samples are collected from the surface or at specific depths using coring devices. Samples are typically homogenized before analysis.
- Biota: Tissue samples are collected and lipids are extracted, as OCDD concentrates in fat.

5.2 Extraction and Cleanup

- Isotope Spiking: Before extraction, the sample is spiked with a known amount of a ¹³C-labeled OCDD internal standard. This allows for accurate quantification by accounting for any loss of the target analyte during the process.
- Extraction: The method depends on the sample matrix. Soxhlet extraction or Pressurized Fluid Extraction (PFE) are common for solids like soil and tissue. Liquid-liquid extraction is used for water samples.
- Cleanup: This is a critical multi-step process to remove the vast number of other organic compounds that would interfere with the analysis. It typically involves a series of column chromatography steps using different sorbents like silica gel, alumina, and carbon.

5.3 Instrumental Analysis

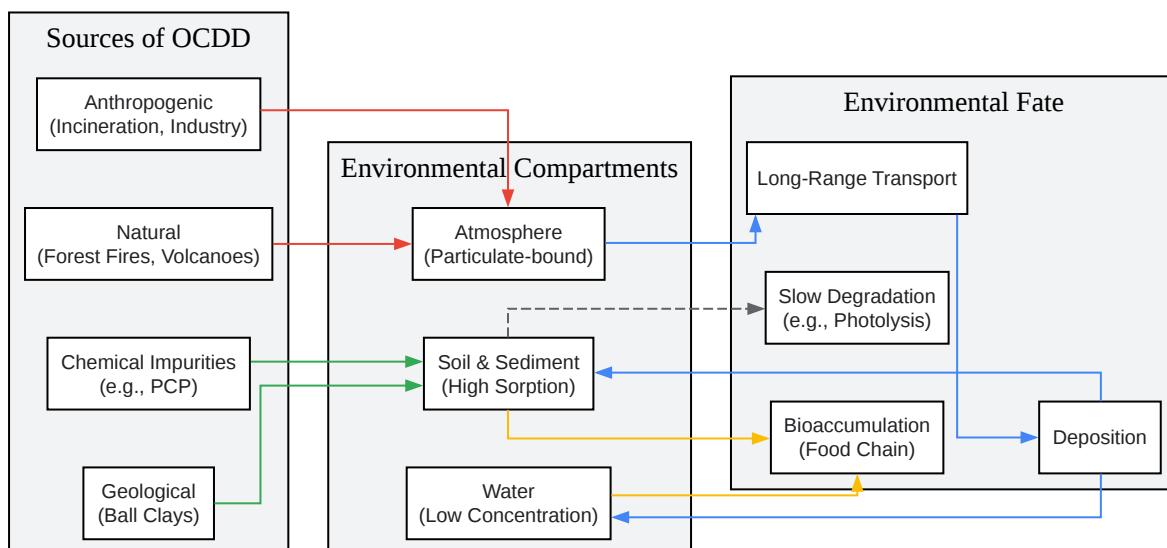
- HRGC/HRMS: The cleaned extract is injected into a high-resolution gas chromatograph (HRGC), which separates the different dioxin congeners. The separated compounds then enter a high-resolution mass spectrometer (HRMS), which is set to selectively monitor for the

specific mass-to-charge ratios of native OCDD and its labeled internal standard. This provides both high selectivity and sensitivity, allowing for detection at the picogram (10^{-12} g) or femtogram (10^{-15} g) level.

5.4 Quality Assurance/Quality Control (QA/QC) Due to the ultra-trace levels being measured, rigorous QA/QC is essential to prevent false positives. This includes the analysis of method blanks, spiked samples, and certified reference materials. Laboratory contamination has been identified as a potential source of false positive OCDD results, underscoring the need for stringent laboratory protocols.[12]

Visualizations

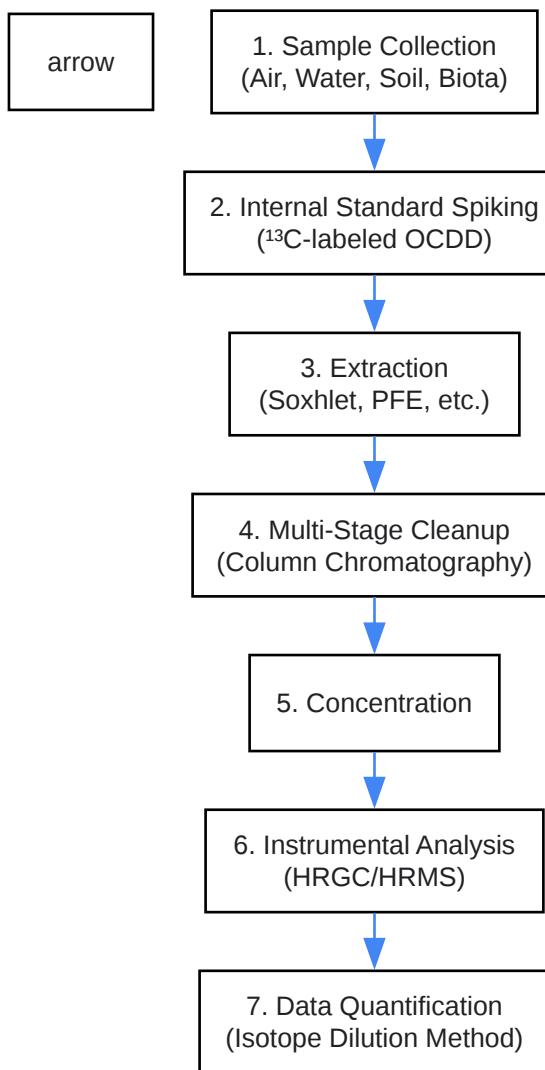
Diagram 1: Sources and Environmental Fate of OCDD



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Caption: Environmental pathways of OCDD from sources to final fate.

Diagram 2: Analytical Workflow for OCDD Quantification



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Caption: Standard experimental workflow for analyzing OCDD in environmental samples.

Toxicological Significance

While OCDD is often the most prevalent dioxin congener by mass, its toxicological significance is relatively low compared to other congeners like 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD). Toxicity of dioxin-like compounds is assessed using Toxic Equivalency Factors (TEFs), which relate the toxicity of a congener to that of TCDD (TEF = 1). The World Health Organization has assigned OCDD a TEF of 0.0003, while the US EPA uses a TEF of 0.001.^[8] This means that although environmental samples may have high total concentrations of OCDD, its contribution to the overall dioxin-like toxicity (expressed as Toxic Equivalents, or TEQ) is often minor. High-

level exposure to dioxins as a class is associated with health effects that can include chloracne and liver damage.[13]

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